molecular formula C19H25N3O3S B7720450 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide

3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide

カタログ番号 B7720450
分子量: 375.5 g/mol
InChIキー: HUOLPASKMMSWRQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer treatment. This compound was first synthesized in 1999 by Bayer AG and has since been the subject of numerous scientific studies.

作用機序

3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide 43-9006 works by inhibiting the activity of several kinases, including Raf kinase and VEGFR. By inhibiting these kinases, 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide 43-9006 can prevent cancer cell growth and angiogenesis, which are important processes in the development and progression of cancer.
Biochemical and Physiological Effects:
3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide 43-9006 has been shown to have several biochemical and physiological effects. It can inhibit the activity of several kinases, which can lead to decreased cancer cell growth and angiogenesis. Additionally, 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide 43-9006 has been shown to induce apoptosis (programmed cell death) in cancer cells, which can further inhibit cancer cell growth.

実験室実験の利点と制限

One advantage of using 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide 43-9006 in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide 43-9006 has been shown to be effective in inhibiting cancer cell growth and angiogenesis in vitro and in vivo. However, one limitation of using 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide 43-9006 in lab experiments is that it can be expensive and difficult to obtain.

将来の方向性

There are several future directions for research on 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide 43-9006. One area of research is to investigate its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the optimal dosage and treatment schedule for 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide 43-9006 in different types of cancer. Finally, more research is needed to determine the long-term effects of 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide 43-9006 on cancer patients, including its potential for causing drug resistance and toxicity.

合成法

The synthesis of 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide 43-9006 involves several steps, including the reaction of 4-aminophenylsulfonamide with tert-butyl chloroformate to form the tert-butyl sulfonamide intermediate. The intermediate is then reacted with 3-pyridinemethanol to form the final product, 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide 43-9006.

科学的研究の応用

3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide 43-9006 has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of several kinases, including Raf kinase and vascular endothelial growth factor receptor (VEGFR), which are involved in cancer cell growth and angiogenesis. As a result, 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide 43-9006 has been investigated as a potential treatment for various types of cancer, including hepatocellular carcinoma, renal cell carcinoma, and melanoma.

特性

IUPAC Name

3-[4-(tert-butylsulfamoyl)phenyl]-N-(pyridin-3-ylmethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S/c1-19(2,3)22-26(24,25)17-9-6-15(7-10-17)8-11-18(23)21-14-16-5-4-12-20-13-16/h4-7,9-10,12-13,22H,8,11,14H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUOLPASKMMSWRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-tert-Butylsulfamoyl-phenyl)-N-pyridin-3-ylmethyl-propionamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。